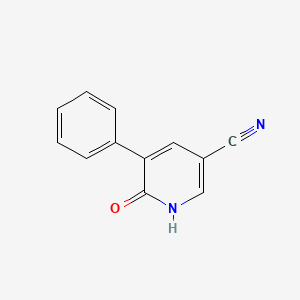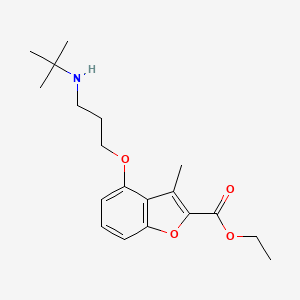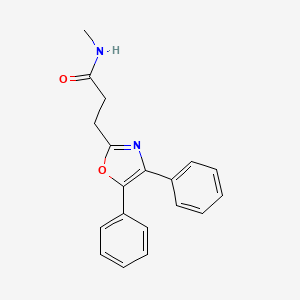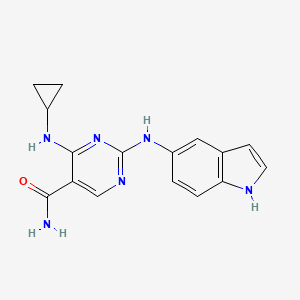![molecular formula C17H16Cl2O4 B13872059 Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate is a synthetic organic compound characterized by its complex structure, which includes a phenyl ring substituted with dichlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenol with 4-bromophenylacetic acid under basic conditions to form the intermediate 3,5-dichlorophenoxyphenylacetic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(3,5-dichlorophenoxy)phenyl]-3-oxopropanoate.
Reduction: Formation of 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropionate: Similar structure but with an ethoxy group instead of a hydroxy group.
3,5-Dichlorophenoxyacetic acid: A simpler compound with similar functional groups but lacking the ester and additional phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H16Cl2O4 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C17H16Cl2O4/c1-2-22-17(21)10-16(20)11-3-5-14(6-4-11)23-15-8-12(18)7-13(19)9-15/h3-9,16,20H,2,10H2,1H3 |
Clave InChI |
HMARCYXTACBJSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)

![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)

![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)

![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)




![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)
![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
